molecular formula C7H6N2O B580622 6-(Hydroxymethyl)nicotinonitrile CAS No. 31795-61-6

6-(Hydroxymethyl)nicotinonitrile

Cat. No. B580622
CAS RN: 31795-61-6
M. Wt: 134.138
InChI Key: KRCJWYXQNALNSP-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)nicotinonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is also known as 6-hydroxymethylpyridine-3-carbonitrile .


Molecular Structure Analysis

The InChI code for 6-(Hydroxymethyl)nicotinonitrile is 1S/C7H6N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4,10H,5H2 . The molecule contains a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .


Physical And Chemical Properties Analysis

The boiling point of 6-(Hydroxymethyl)nicotinonitrile is predicted to be 303.1±32.0 °C, and its density is predicted to be 1.25±0.1 g/cm3 . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Applications :

    • Synthesis of Organic Nitrates : A study by Korolev et al. (1997) discusses the synthesis of N-Nicotinoyltris(hydroxymethyl)aminomethane trinitrate hydronitrate, an analog of N-nicotinoylethanolamine nitrate, used in the antianginal drug nicorandil (Korolev et al., 1997).
    • Antiprotozoal Activity : Ismail et al. (2003) synthesized compounds from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile showing significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, indicating potential antiprotozoal applications (Ismail et al., 2003).
  • Material Science and Luminescent Properties :

    • Luminescent Materials : Ahipa et al. (2014) explored a new nicotinonitrile derivative as a potential blue light-emitting material, highlighting its good absorption and fluorescence properties (Ahipa et al., 2014).
  • Antioxidant Evaluation :

    • Gouda et al. (2016) investigated the antioxidant properties of some nicotinonitrile derivatives, providing insights into their potential therapeutic applications (Gouda et al., 2016).
  • Corrosion Inhibition :

    • Singh et al. (2016) studied nicotinonitriles as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their effectiveness in protecting metal surfaces (Singh et al., 2016).
  • Primitive Earth Chemistry :

    • Friedmann et al. (1971) discussed the synthesis of nicotinonitrile under primitive earth conditions, suggesting its relevance in early chemical evolutionary processes (Friedmann et al., 1971).

Safety And Hazards

6-(Hydroxymethyl)nicotinonitrile is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P280, P305+P351+P338 .

properties

IUPAC Name

6-(hydroxymethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCJWYXQNALNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699610
Record name 6-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)nicotinonitrile

CAS RN

31795-61-6
Record name 6-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(hydroxymethyl)pyridine-3-carbonitrile
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Synthesis routes and methods I

Procedure details

(5-Bromo-pyridin-2-yl)-methanol (1.0 g), NaCN (521 mg), Pd(PPh3)4 (612 mg), and CuI (200 mg) were taken up in degassed EtCN and heated at 110° C. (4 h). The solution was partitioned between EtOAc and 10% NH4OH(aq.). The aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine and dried (MgSO4). Filtration and concentration gave a yellow solid. Purification via flash chromatography (1/2 hexanes/EtOAc, SiO2) gave 341 mg (48%) of (5-cyano-pyridin-2-yl)-methanol as a white solid.
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200 mg
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Synthesis routes and methods II

Procedure details

The compound of Example 31A (180 mg, 1.02 mmol) is dissolved in tetrahydrofuran (8 ml). Lithium hydroxide (48.94 mg, 2.04 mmol) is dissolved in water (5 ml) and added to the THF solution. The reaction is stirred for 2 hours at room temperature. The mixture is diluted with water and ethyl acetate. The aqueous phase is extracted three times with ethyl acetate. The organic phases are combined and washed with brine, dried with magnesium sulphate monohydrate, filtered and concentrated in vacuo. The residue is used without further purification.
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Synthesis routes and methods III

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Citations

For This Compound
1
Citations
JI Andrés, M De Angelis, J Alcázar… - Journal of medicinal …, 2011 - ACS Publications
We have recently reported the phosphodiesterase 10A (PDE10A) inhibitor 2-[4-[1-(2-[ 18 F]fluoroethyl)-4-pyridin-4-yl-1H-pyrazol-3-yl]-phenoxymethyl]-quinoline ([ 18 F]1a) as a …
Number of citations: 50 pubs.acs.org

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